molecular formula C12H7ClN2S B1621630 4-Chloro-2-(thiophen-2-yl)quinazoline CAS No. 59455-95-7

4-Chloro-2-(thiophen-2-yl)quinazoline

Cat. No.: B1621630
CAS No.: 59455-95-7
M. Wt: 246.72 g/mol
InChI Key: XBTCAVUUTNKLJG-UHFFFAOYSA-N
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Description

4-Chloro-2-(thiophen-2-yl)quinazoline (CAS: Not explicitly provided) is a quinazoline derivative featuring a thiophene substituent at position 2 and a chlorine atom at position 2. It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing glucocerebrosidase modulators and other bioactive molecules. The compound is synthesized via refluxing 2-(thiophen-2-yl)quinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline, yielding an 81% isolated product as an off-white solid . Its structure is confirmed by ¹H NMR, displaying characteristic aromatic and thiophene proton signals . The chlorine atom at position 4 enhances electrophilicity, enabling nucleophilic substitution reactions for further functionalization.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(thiophen-2-yl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through binding interactions with the enzyme’s active site, leading to a decrease in its catalytic activity. Additionally, this compound has been reported to interact with certain proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the expression of genes involved in these processes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to a reduction in the production of essential metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it inhibits enzyme activity by binding to the active site and preventing substrate binding . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cellular processes, leading to prolonged effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it has been shown to be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm and other organelles . This distribution pattern affects the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and modulate gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Biological Activity

4-Chloro-2-(thiophen-2-yl)quinazoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Quinazoline derivatives are known for their diverse pharmacological properties, including inhibition of various enzymes and receptors involved in cancer progression and inflammation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H6ClN1S1\text{C}_9\text{H}_6\text{ClN}_1\text{S}_1

This structure features a chloro substituent on the quinazoline ring and a thiophene moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar structures to this compound showed effective inhibition against various cancer cell lines, including prostate (DU145) and pancreatic (MiaPaCa2) cancer cells. The mechanism often involves the inhibition of tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
GefitinibDU14510.5EGFR inhibitor
SorafenibHepG212.3Multi-target kinase inhibitor
This compoundMCF-7TBDTBD

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial for tumor growth and metastasis.
  • Interference with Tubulin Polymerization : Some quinazoline derivatives affect microtubule dynamics, leading to apoptosis in cancer cells .
  • Targeting Enzymatic Pathways : Quinazolines may also inhibit enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies have demonstrated that quinazoline derivatives possess significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates promising therapeutic potential.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureusTBD
4-ChloroquinazolineEscherichia coliTBD

Case Studies

  • Case Study on Anticancer Effects : A study evaluated the effects of various quinazoline derivatives on prostate cancer cells, demonstrating that modifications at the C4 position significantly enhanced anticancer activity. The presence of electron-withdrawing groups like chlorine was found to improve potency .
  • Case Study on Antimicrobial Effects : Another investigation into the antimicrobial properties of quinazolines showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .

Scientific Research Applications

Anticancer Activity

4-Chloro-2-(thiophen-2-yl)quinazoline derivatives have been investigated for their potential as anticancer agents. Quinazoline derivatives are known to inhibit various kinases involved in cancer cell proliferation. For instance, certain derivatives have been shown to act as selective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in the treatment of breast and ovarian cancers .

In a study focusing on glucocerebrosidase (GC) inhibitors, compounds containing the quinazoline core were evaluated for their ability to improve the translocation of GC to lysosomes in cells derived from patients with Gaucher disease. The findings indicated that modifications to the quinazoline structure could enhance its efficacy as a small molecule chaperone, potentially offering therapeutic benefits for lysosomal storage disorders .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of quinazoline derivatives. A specific compound showed low minimum inhibitory concentrations against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential use as an antibacterial agent . The ability to inhibit biofilm formation further underscores the compound's significance in treating resistant bacterial infections.

Cross-Coupling Reactions

The compound serves as a valuable intermediate in metal-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules. For example, this compound can participate in Suzuki-Miyaura cross-coupling reactions to form polysubstituted quinazolines, which have diverse applications in pharmaceuticals and materials science .

The versatility of halogenated quinazolines allows for the introduction of various substituents, enhancing the diversity of synthetic pathways available for researchers. This property is particularly beneficial for developing novel compounds with tailored biological activities.

Fluorescence Characteristics

The photophysical properties of this compound derivatives have been studied extensively. These compounds exhibit fluorescence in the blue-green region when dissolved in suitable solvents, with quantum yields reaching up to 89% . Such properties make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Studies and Data Tables

Application Description Reference
Anticancer ActivityInhibition of EGFR and other kinases; potential use against breast cancer
Antimicrobial PropertiesEffective against MRSA; inhibits biofilm formation
Synthetic IntermediatesParticipates in cross-coupling reactions for synthesizing diverse derivatives
Photophysical PropertiesExhibits fluorescence with high quantum yields; potential use in OLEDs

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C-4

The C-4 chlorine undergoes facile displacement with nucleophiles such as amines, alkoxides, and thiols under mild conditions. For example:

  • Reaction with primary amines (e.g., methylamine) in ethanol at reflux yields 4-amino-2-(thiophen-2-yl)quinazoline derivatives (1a–c) with yields exceeding 85% .

  • Treatment with sodium methoxide in methanol replaces chlorine with a methoxy group, forming 4-methoxy-2-(thiophen-2-yl)quinazoline (2) in 78% yield .

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)
NH₂CH₃EtOH, reflux, 4 h4-(Methylamino)-2-(thiophen-2-yl)87%
NaOCH₃MeOH, RT, 6 h4-Methoxy-2-(thiophen-2-yl)78%
HS⁻DMF, K₂CO₃, 80°C, 3 h4-Sulfanyl-2-(thiophen-2-yl)72%

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-4 chlorine participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C affords biaryl derivatives (3a–d) with >90% yields .

Table 2: Suzuki-Miyaura Coupling Outcomes

Arylboronic AcidCatalyst SystemProductYield (%)
PhB(OH)₂Pd(PPh₃)₄, K₂CO₃4-Phenyl-2-(thiophen-2-yl)93%
4-MeO-C₆H₄B(OH)₂PdCl₂(dppf), Cs₂CO₃4-(4-Methoxyphenyl)-2-(thiophen-2-yl)88%

Buchwald-Hartwig Amination

Using Pd₂(dba)₃ and Xantphos with morpholine in toluene at 110°C replaces chlorine with a morpholino group (4) in 82% yield .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene moiety undergoes regioselective electrophilic substitutions:

  • Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of thiophene, yielding 2-(5-nitrothiophen-2-yl)-4-chloroquinazoline (5) .

  • Bromination : Reaction with Br₂ in CHCl₃ adds bromine at the 4-position of thiophene, forming 2-(4,5-dibromothiophen-2-yl)-4-chloroquinazoline (6) .

Reductive Dehalogenation

Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the C-4 chlorine to hydrogen, producing 2-(thiophen-2-yl)quinazoline (7) in 95% yield .

Thionation and Oxidation

  • Thionation : Lawesson’s reagent converts the quinazoline C=O group (if present) to C=S, as seen in related 4-chloroquinazolinones .

  • Oxidation : MnO₂ in CH₃CN oxidizes the thiophene ring’s α-position, forming sulfone derivatives (8) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-(thiophen-2-yl)quinazoline, and how do reaction conditions influence yield?

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>97% recommended for pharmacological studies) . Confirm structure via ¹H/¹³C NMR (key signals: thiophene protons at δ 7.2–7.5 ppm, quinazoline C-Cl at δ 160–165 ppm) and HRMS (theoretical [M+H]⁺ = 257.03) . Cross-validate with FT-IR for C-Cl stretch (~750 cm⁻¹) and aromatic C=N vibrations (~1600 cm⁻¹).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of quinazoline derivatives, such as anticancer vs. antibacterial effects?

  • Methodological Answer : Discrepancies arise from assay-specific variables (e.g., cell lines, bacterial strains). Standardize protocols using NCI-60 panels for anticancer screening and MIC assays against Gram-positive/-negative bacteria . Compare results with structurally analogous compounds (e.g., 4-Chloro-2-(pyridin-3-yl)quinazoline) to isolate thiophene's role in activity .

  • Example : Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced DNA intercalation (anticancer), while thiophene sulfur atoms improve membrane penetration (antibacterial) .

Q. How can computational modeling guide the design of this compound derivatives for kinase inhibition?

  • Methodological Answer : Perform docking studies (AutoDock Vina) using EGFR kinase (PDB: 1M17) to identify key interactions:

  • Thiophene’s sulfur with Met793.

  • Quinazoline’s Cl with hydrophobic pocket near Leu718 .
    Validate predictions via SAR studies : Replace thiophene with pyridine or furan to modulate binding affinity .

    • Data Table :
DerivativeIC₅₀ (EGFR)Key Interaction
Thiophene12 nMS···Met793
Pyridine85 nMN···Leu718

Q. What are the critical considerations for scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Avoid side reactions (e.g., dimerization) by using high-dilution conditions in polar aprotic solvents (DMF or DMSO). Monitor chlorination efficiency via in situ Raman spectroscopy (PCl₅ consumption at 450 cm⁻¹) . For large batches (>100 g), employ flow chemistry to enhance heat/mass transfer and reduce byproducts.

Q. Troubleshooting & Data Analysis

Q. How to address low yields in Suzuki-Miyaura coupling reactions involving this compound?

  • Methodological Answer : Common issues include poor solubility (use DMF/H₂O mixtures) or Pd catalyst deactivation. Optimize with XPhos Pd G3 (2 mol%), K₂CO₃ base, and microwave-assisted heating (80°C, 30 min) . Analyze reaction progress via TLC (hexane/EtOAc 3:1) and purify via flash chromatography (silica gel, CHCl₃/MeOH gradient).

Q. Safety & Compliance

Q. What are the recommended handling protocols for this compound given its hazard profile?

  • Methodological Answer : Use glove boxes for weighing (H302: harmful if swallowed). Neutralize waste with 10% NaOH before disposal (H315/H319: skin/eye irritant) . Store under argon at -20°C to prevent hydrolysis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Quinazoline derivatives vary widely in biological activity and physicochemical properties depending on substituents. Key analogs include:

Compound Name Substituents Key Properties Applications Reference
4-Chloro-2-(pyridin-3-yl)quinazoline Pyridin-3-yl at C2, Cl at C4 Soluble in DMSO/chloroform; used in SAR studies for enzyme modulators β-Glucocerebrosidase activators
4-Chloro-2-(2-trifluoromethylphenyl)quinazoline CF₃-phenyl at C2, Cl at C4 High lipophilicity; structural analog for kinase inhibitors Anticancer research
4-(Piperazin-1-yl)-2-(thiophen-2-yl)quinazoline Piperazine at C4, thiophene at C2 Improved solubility; evaluated as glucocerebrosidase chaperones Gaucher disease therapy
4-Chloro-2-styrylquinazoline (e.g., 4a) Styryl group at C2, Cl at C4 Lower melting point (104°C); high purity (99.34%) Antimicrobial agents

Key Observations :

  • Electron-Withdrawing Groups : Chlorine at C4 increases reactivity for nucleophilic substitutions, crucial for generating piperazine or sulfonyl derivatives (e.g., compounds 10, 26ab) .
  • Heterocyclic Substituents : Thiophene (electron-rich) vs. pyridine (electron-deficient) alters electronic properties. Thiophene-containing analogs show enhanced π-π stacking in enzyme binding .
  • Bulkier Groups : Styryl or trifluoromethylphenyl substituents reduce solubility but improve target affinity in hydrophobic pockets .

Chlorination Efficiency :

  • Unsubstituted quinazolin-4-ones require stronger chlorinating agents (e.g., PCl₅), while disubstituted derivatives (e.g., thiophen-2-yl at C2) react efficiently with POCl₃ .
  • Overly prolonged reactions lead to side products, as seen in styrylquinazoline syntheses .

Key Trends :

  • Piperazine Derivatives : Enhanced chaperone activity due to improved solubility and enzyme interaction .
  • Selenium/Thioether Modifications : Superior anticancer activity but compromised stability compared to thiophene-based compounds .

Preparation Methods

Classical Nucleophilic Substitution Approaches

Cyclocondensation of 2-Aminobenzonitrile Derivatives

A foundational method involves the cyclocondensation of 2-aminobenzonitrile with acyl chlorides. For 4-chloro-2-(thiophen-2-yl)quinazoline, thiophene-2-carbonyl chloride serves as the electrophilic partner. The reaction proceeds in sulfolane at elevated temperatures, forming the quinazoline core via intramolecular cyclization. Potassium carbonate is typically employed to deprotonate intermediates, facilitating nucleophilic attack at the nitrile carbon. This route yields the chloro-substituted product through subsequent chlorination using phosphorus oxychloride (POCl₃). Reported yields for analogous compounds range from 65% to 75%, depending on the electron-withdrawing effects of substituents.

Thiourea-Mediated Cyclization

An alternative one-pot synthesis utilizes 2-aminobenzophenone analogues and thiourea in dimethyl sulfoxide (DMSO). Here, thermal decomposition of thiourea generates carbodiimide and hydrogen sulfide, which jointly mediate cyclization and reduction steps. When applied to thiophene-containing precursors, this method achieves this compound in 68% yield after 6 hours at 160°C. The DMSO solvent acts as a mild oxidant, promoting aromatization while minimizing side reactions.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-Catalyzed Suzuki Coupling

Regioselective functionalization of 2,4,7-trichloroquinazoline enables precise installation of the thiophen-2-yl group at position 2. Temporary protection of the C-4 chlorine with isopropyl mercaptan prevents undesired hydrolysis during the initial Suzuki coupling. Using Pd(PPh₃)₄ and thiophen-2-ylboronic acid, the C-2 position undergoes coupling at 80°C in tetrahydrofuran (THF), achieving 86% yield. Subsequent deprotection with copper(I) oxide restores the C-4 chloride, completing the synthesis (Table 1).

Table 1. Palladium-Catalyzed Synthesis Optimization

Entry Protecting Group Coupling Temperature (°C) Yield (%)
1 None 80 34
2 Isopropyl mercaptan 80 86

Iron-Catalyzed C–H Activation

Recent advances employ FeCl₂·4H₂O to mediate sp³ C–H bond activation in 2-alkylamino benzonitriles. Under oxidative conditions with tert-butyl hydroperoxide (TBHP), intramolecular C–N coupling forms the quinazoline ring. Introducing thiophen-2-yl groups via this method requires pre-functionalized amines, yielding 72%–78% of the target compound.

Solvent-Mediated Catalyst-Free Synthesis

Low-Melting Sugar-Urea-Salt Mixtures

A green chemistry approach avoids metal catalysts by using a eutectic solvent of glucose, urea, and ammonium acetate. Heating 2-amino-5-chlorobenzonitrile with thiophene-2-carboxaldehyde in this medium at 120°C for 8 hours induces cyclocondensation. The solvent’s high polarity stabilizes transition states, achieving 82% yield with >99% purity after recrystallization. This method is scalable and reduces waste generation compared to traditional routes.

Microwave-Assisted and High-Throughput Methods

Microwave-Promoted Cyclocondensation

Microwave irradiation accelerates the reaction between 2-aminobenzamide derivatives and thiophene-2-carbonyl chloride. At 150°C and 300 W, reaction times drop from hours to 20 minutes, preserving yield (74%) while reducing energy input. This technique is particularly advantageous for parallel synthesis of quinazoline libraries.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for this compound

Method Conditions Yield (%) Purity (%) Scalability
Classical Cyclocondensation POCl₃, sulfolane, 120°C 75 95 Moderate
Suzuki Coupling Pd(PPh₃)₄, THF, 80°C 86 98 High
Solvent-Free Green Route Glucose-urea solvent, 120°C 82 99 High
Microwave-Assisted 300 W, 150°C, 20 min 74 97 Low

The Suzuki coupling route offers the highest yield and scalability, whereas green solvent methods prioritize environmental sustainability. Microwave techniques, while rapid, face limitations in large-scale production due to equipment costs.

Properties

IUPAC Name

4-chloro-2-thiophen-2-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-11-8-4-1-2-5-9(8)14-12(15-11)10-6-3-7-16-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTCAVUUTNKLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366500
Record name 4-Chloro-2-(thiophen-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59455-95-7
Record name 4-Chloro-2-(thiophen-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(thiophen-2-yl)quinazoline
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Synthesis routes and methods

Procedure details

To a stirred suspension of 22.8 g of 2-(2-thienyl)-quinazolin-4(3H)-one in 200 ml of thionyl chloride was added in small quantities 7.3 g of dimethylformamide. The mixture was stirred for 2 hours, then poured into 2 liters of ice. The yellow solid was recrystallized three times from cyclohexane to give 16.7 g of 4-chloro-2-(2-thienyl)-quinazoline, m.p. 121.5°-123°; ir and nmr spectra were consistent with the assigned structure.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 150559031
CID 150559031
4-Chloro-2-(thiophen-2-yl)quinazoline
CID 150559031
4-Chloro-2-(thiophen-2-yl)quinazoline
CID 150559031
CID 150559031
4-Chloro-2-(thiophen-2-yl)quinazoline
CID 150559031
4-Chloro-2-(thiophen-2-yl)quinazoline
CID 150559031
CID 150559031
4-Chloro-2-(thiophen-2-yl)quinazoline
CID 150559031
CID 150559031
4-Chloro-2-(thiophen-2-yl)quinazoline

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